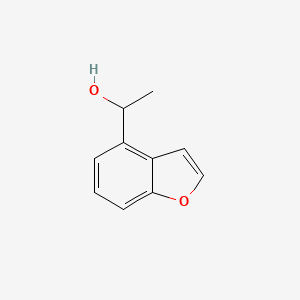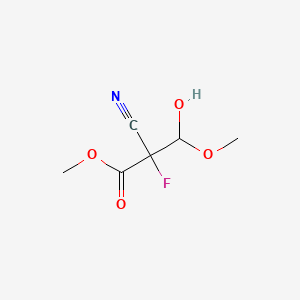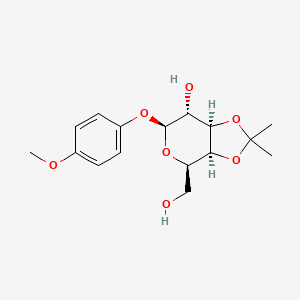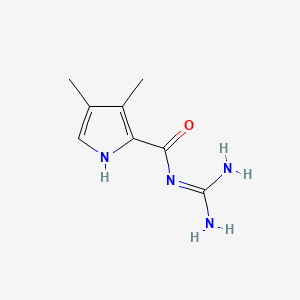
N-(4-Heptyl)propargylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Heptyl)propargylamine is an organic compound belonging to the class of propargylamines Propargylamines are characterized by the presence of a propargyl group (HC≡C-CH₂-) attached to an amine These compounds are known for their versatile applications in pharmaceuticals, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Heptyl)propargylamine can be achieved through several methods, including:
A3 Coupling Reaction: This method involves the three-component coupling of an aldehyde, an alkyne, and an amine.
Metal-Free Multicomponent Approach: This method avoids the use of metal catalysts and employs alternative reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale A3 coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Heptyl)propargylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alkenes, alkanes.
Substitution: Various substituted amines and carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
N-(4-Heptyl)propargylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential neuroprotective effects and as a monoamine oxidase inhibitor.
Industry: Utilized in the development of advanced materials and as a building block in polymer chemistry.
Wirkmechanismus
The mechanism of action of N-(4-Heptyl)propargylamine involves its interaction with specific molecular targets:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects.
Oxidative Stress Reduction: By reducing oxidative stress, the compound stabilizes mitochondrial membranes and prevents apoptosis.
Vergleich Mit ähnlichen Verbindungen
- Pargyline (N-methyl-N-propagylbenzylamine)
- Rasagiline (N-methyl-1-®-aminoindan)
- Selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine)
Comparison:
- Uniqueness: N-(4-Heptyl)propargylamine features a heptyl chain, which distinguishes it from other propargylamines that typically have shorter or different alkyl groups .
- Applications: While similar compounds like pargyline, rasagiline, and selegiline are primarily used as monoamine oxidase inhibitors for treating neurodegenerative diseases, this compound’s unique structure may offer additional applications in material science and polymer chemistry .
Eigenschaften
IUPAC Name |
N-prop-2-ynylheptan-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-4-7-10(8-5-2)11-9-6-3/h3,10-11H,4-5,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNFUUOQTXMBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651436 |
Source


|
| Record name | N-(Prop-2-yn-1-yl)heptan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-70-9 |
Source


|
| Record name | N-(Prop-2-yn-1-yl)heptan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6R,7S)-3,7-diamino-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B573268.png)
![Carbamic acid, [4-[[(aminoiminomethyl)thio]methyl]-4,5-dihydro-2-thiazolyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)

![4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol)](/img/structure/B573273.png)




